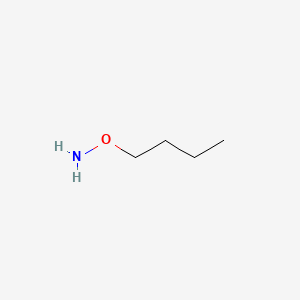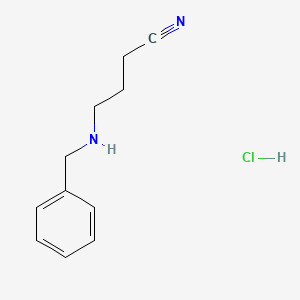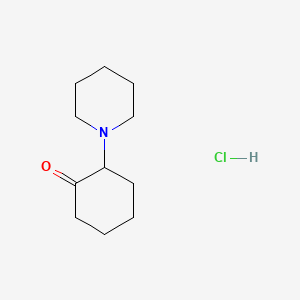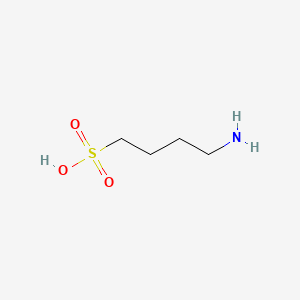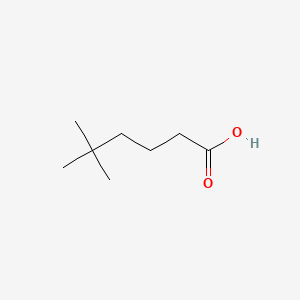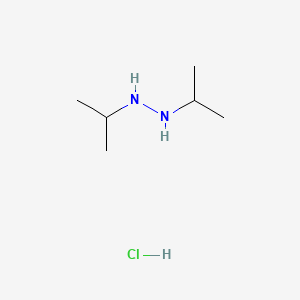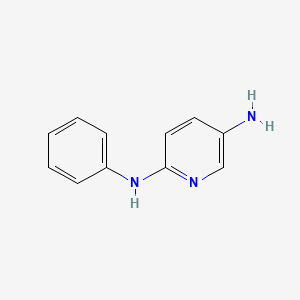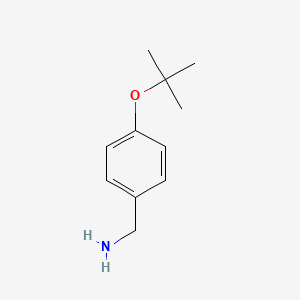
4-tert-Butoxybenzylamine
Vue d'ensemble
Description
4-tert-Butoxybenzylamine is a chemical compound that is related to various benzylamine derivatives. These derivatives are often used in the synthesis of more complex molecules, including those with potential pharmacological activities. The papers provided discuss several compounds with tert-butyl groups and their synthesis, properties, and applications, which can be related to the understanding of 4-tert-Butoxybenzylamine.
Synthesis Analysis
The synthesis of compounds related to 4-tert-Butoxybenzylamine involves various chemical reactions, including the use of benzyl bromide and protecting groups for alcohols, as well as domino reactions initiated by Michael addition . For instance, the synthesis of a new benzyl ether-type protecting group for alcohols is introduced, which is relevant to the synthesis of 4-tert-Butoxybenzylamine . Additionally, the asymmetric synthesis of orthogonally functionalized compounds provides insights into the synthetic strategies that could be applied to 4-tert-Butoxybenzylamine .
Molecular Structure Analysis
The molecular structure of compounds similar to 4-tert-Butoxybenzylamine is often characterized using techniques such as X-ray crystallography and NMR spectroscopy . For example, the crystal structure of a related compound, 2-tert-Butyl-5-(4-tert-butylbenzylthio)-4-chloropyridazin-3(2H)-one, provides information on the arrangement of tert-butyl groups in space, which is useful for understanding the steric effects in 4-tert-Butoxybenzylamine .
Chemical Reactions Analysis
The chemical reactivity of tert-butyl benzylamine derivatives can be inferred from the reactions described in the papers. These compounds participate in various chemical reactions, including hydrogen bonding and intramolecular interactions, which are crucial for their stability and reactivity . The presence of tert-butyl groups can influence the reactivity patterns of these molecules, which is important for the chemical reactions analysis of 4-tert-Butoxybenzylamine.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solubility, thermal stability, and hydrogen bonding capabilities, are discussed in the papers . For instance, polyamides derived from 4-tert-butylcatechol exhibit high thermal stability and solubility in polar solvents, which could be relevant to the properties of 4-tert-Butoxybenzylamine . The antioxidant activity and drug-likeness properties of a novel compound synthesized using eco-friendly methods also provide insights into the potential applications of 4-tert-Butoxybenzylamine .
Applications De Recherche Scientifique
Chemical Synthesis and Polymer Science
4-tert-Butoxybenzylamine has been utilized in various chemical syntheses and polymer science research. For instance, in the study of condensation products of alkylphenols with hexamethylene tetramine, researchers explored the formation of compounds like 2-hydroxy-3-tert-butyl-5-methylbenzylamine, highlighting its relevance in polymer science and material chemistry (Kostyuchenko, Kiryukhina, Mordvinova, & Lapin, 1984). Similarly, research into the synthesis of ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol, which is structurally related to 4-tert-Butoxybenzylamine, contributes to advancements in polymer technology (Hsiao, Yang, & Chen, 2000).
Chemistry of Chelating Agents
In the realm of chelating agents, the convenient synthesis of bifunctional tetraaza macrocycles, which are vital in coordination chemistry, has been explored. This research involves the conversion of compounds like 4-nitrobenzyl-substituted macrocyclic tetraamines to poly(amino carboxylate) chelating agents, where derivatives of benzylamine, including 4-tert-Butoxybenzylamine, play a crucial role (McMurry, Brechbiel, Kumar, & Gansow, 1992).
Catalysis and Chemical Reactions
The application of lithium (α-methylbenzyl)allylamide for the asymmetric synthesis of unsaturated β-amino acid derivatives showcases the significance of benzylamine derivatives in catalysis and stereoselective chemical reactions. This research demonstrates the utility of these compounds in the production of complex organic molecules with specific configurations (Davies, Fenwick, & Ichihara, 1997).
Materials Chemistry and Luminescence Studies
In materials chemistry, particularly in the study of chemiluminescence, compounds structurally related to 4-tert-Butoxybenzylamine, like 4,4-dimethyl-3-(3-methoxybenzyl)-1,2-dioxetane, have been synthesized and analyzed for their luminescent properties. Such research contributes to the understanding of light-emitting materials and their potential applications (Nery, Weiss, Catalani, & Baader, 2000).
Exploration in Fuel and Lubricant Antioxidants
4-tert-Butoxybenzylamine-related compounds have been explored for their potential as antioxidants in fuels and lubricants. The study of synergism between stable nitroxyl radicals and amines during the oxidation process of motor fuels and oils highlights the significance of these compounds in enhancing the stability and performance of industrial oils and fuels (Vasylkevych, Kofanov, Kofanova, & Tkachuk, 2017).
Orientations Futures
The future directions of synthetic chemistry, which includes compounds like 4-tert-Butoxybenzylamine, involve addressing challenges such as higher selectivity, higher efficiency, environmental benignity, and sustainable energy . The development of synthetic chemistry has created numerous new molecules and new materials to support a better life welfare .
Propriétés
IUPAC Name |
[4-[(2-methylpropan-2-yl)oxy]phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-11(2,3)13-10-6-4-9(8-12)5-7-10/h4-7H,8,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKKUMFXFSCQHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90233704 | |
| Record name | 4-tert-Butoxybenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90233704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-Butoxybenzylamine | |
CAS RN |
84697-13-2 | |
| Record name | 4-(1,1-Dimethylethoxy)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84697-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-tert-Butoxybenzylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084697132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-tert-Butoxybenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90233704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-tert-butoxybenzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.076.084 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




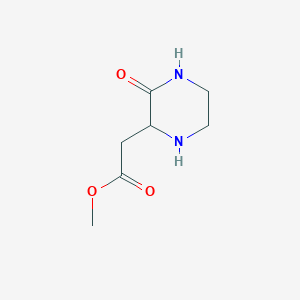

![[2-(1,3-thiazol-4-yl)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B1274093.png)


